molecular formula C9H12BrNO B1526095 [(3-Bromo-2-methoxyphenyl)methyl](methyl)amine CAS No. 1247375-23-0

[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine

Cat. No. B1526095
M. Wt: 230.1 g/mol
InChI Key: GRWGTHXCZOZGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromo-2-methoxyphenyl)methylamine” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-methoxyphenyl)methylamine” consists of a bromine atom (Br), a methoxy group (OCH3), and a methylamine group (NHCH3) attached to a benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

  • Synthesis of Vicinal Haloethers

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of two novel vicinal haloethers, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .
    • Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy. The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
    • Results : The synthesized compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
  • Enzymatic Synthesis of (S)-1-(3′-Bromo-2′-Methoxyphenyl)ethanol

    • Field : Biocatalysis
    • Application : This compound is the key precursor for the synthesis of Lusutrombopag .
    • Method : Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1a to (S)-1b .
    • Results : A carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .
  • Antiviral Activity of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
    • Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17 .
  • Synthesis of (3-Bromo-2-methoxyphenyl)(methyl)sulfane

    • Field : Organic Chemistry
    • Application : (3-Bromo-2-methoxyphenyl)(methyl)sulfane is a compound that can be synthesized and has potential applications in various chemical reactions .
    • Method : The specific methods of synthesis and application would depend on the particular reaction or process being carried out .
    • Results : The results would vary based on the specific application or reaction .
  • Biocatalysis for Lusutrombopag Synthesis

    • Field : Biocatalysis
    • Application : (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol is the key precursor for the synthesis of Lusutrombopag .
    • Method : A carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .
    • Results : The Km and kcat of recombinant NoCR towards 1a were 0.66 mmol/L and 7.5 s-1, and the catalytic efficiency kcat/Km was 11.3 mmol/s.L .
  • Antiviral Activity of Indole Derivatives

    • Field : Pharmacology
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17 .

properties

IUPAC Name

1-(3-bromo-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWGTHXCZOZGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine
Reactant of Route 6
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.